Ligularine

説明

Ligularine is a natural pyrrolizidine alkaloid compound . It is sourced from the herbs of Ligularia hodgsonii . It is a hepatotoxic otonecine-type pyrrolizidine alkaloid .

Synthesis Analysis

While there isn’t specific information available on the synthesis of Ligularine, studies have been conducted on the biosynthesis of flavonoids in G. uralensis, which could potentially provide insights into the biosynthesis of Ligularine . Another study discusses the total synthesis of a highly oxygenated bisabolane sesquiterpene isolated from Ligularia lankongensis .

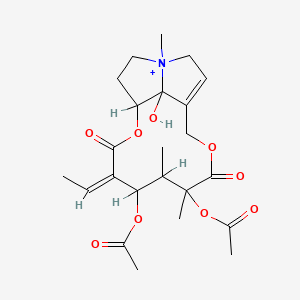

Molecular Structure Analysis

Ligularine has a molecular formula of C19H27NO7 and a molecular weight of 381.4 g/mol . The Ligularine molecule contains a total of 56 bonds .

Physical And Chemical Properties Analysis

It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Phylogenetic Evolution and Species Identification

Ligularine, found in Ligularia species, has been used in the identification of these species. The complete chloroplast genome can be used as a super-barcode to identify these species . This is crucial as some Ligularia species contain pyrrolizidine alkaloids, which are hazardous to human and animal health .

Pharmaceutical Applications

Ligularia fischeri, a source of Ligularine, is known for its pharmaceutically important active compounds. These compounds have a wide range of healthcare applications .

Antioxidant Activity: Ligularine has been found to have antioxidant properties. This makes it useful in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity: Ligularine also exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents .

Antidiabetic Activity: The compound has been associated with antidiabetic activity, suggesting its potential use in the management of diabetes .

Anticancer Activity: Research has indicated that Ligularine may have anticancer properties, opening up possibilities for its use in cancer treatment .

Anti-inflammatory Activity: Ligularine has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases .

Chemical Composition

Ligularine is part of the chemical composition of Ligularia species, which also includes steroids, terpenoids, and flavonoids . These compounds have a wide range of pharmacological activities .

将来の方向性

特性

IUPAC Name |

[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFFAMMZKASLBJ-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32NO9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligularine | |

CAS RN |

34429-54-4 | |

| Record name | Ligularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

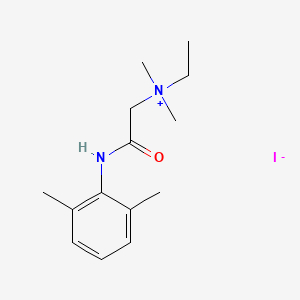

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

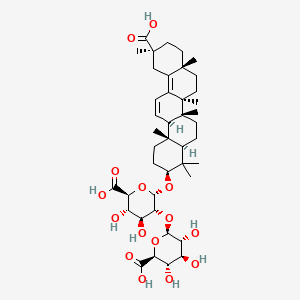

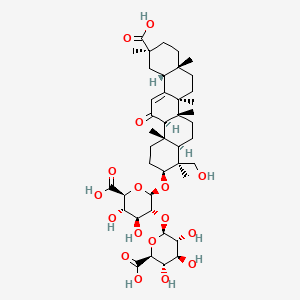

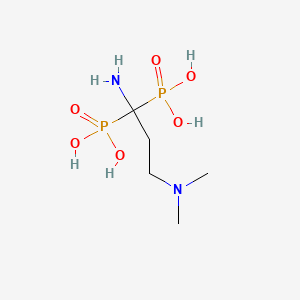

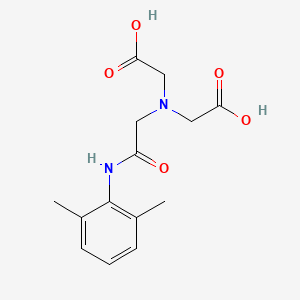

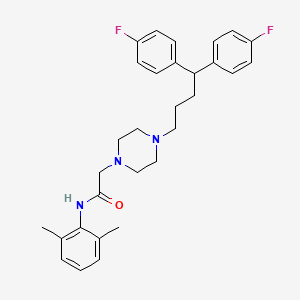

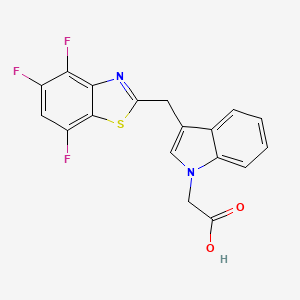

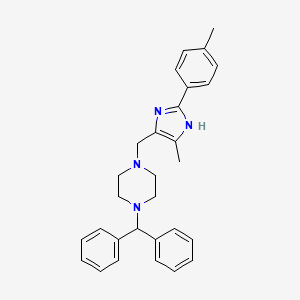

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。